3-(Pyridin-2-yl)pyrido[3,2-e][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-2-yl)pyrido[3,2-e][1,2,4]triazine is a heterocyclic compound that features a pyridine ring fused to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)pyrido[3,2-e][1,2,4]triazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives with triazine precursors under controlled conditions. For instance, the reaction of pyridine-2-carboxylic acid with hydrazine hydrate followed by cyclization with cyanogen bromide can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yl)pyrido[3,2-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
3-(Pyridin-2-yl)pyrido[3,2-e][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yl)pyrido[3,2-e][1,2,4]triazine varies depending on its application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes by binding to their active sites or allosteric sites, thereby blocking their activity. The compound’s interactions with molecular targets such as kinases and proteases are of particular interest .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and applications in medicinal chemistry.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Uniqueness
3-(Pyridin-2-yl)pyrido[3,2-e][1,2,4]triazine is unique due to its specific fusion of pyridine and triazine rings, which imparts distinct electronic and steric properties. These properties make it particularly effective in certain catalytic and biological applications, setting it apart from other similar compounds.
Properties
CAS No. |
61986-12-7 |
---|---|
Molecular Formula |
C11H7N5 |
Molecular Weight |
209.21 g/mol |
IUPAC Name |
3-pyridin-2-ylpyrido[3,2-e][1,2,4]triazine |
InChI |
InChI=1S/C11H7N5/c1-2-6-12-8(4-1)11-14-9-5-3-7-13-10(9)15-16-11/h1-7H |
InChI Key |
YRARBYDYNMRVCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(N=CC=C3)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.